(1,5-dimethyl-1H-pyrazol-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-7-11(13-14(9)2)12(17)15-5-3-10(8-16)4-6-15/h7,10,16H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCADLBUHMMMAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,5-dimethyl-1H-pyrazol-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone , with the molecular formula and a molecular weight of 237.3 g/mol, is a notable research compound in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a pyrazole ring fused with a piperidine moiety, which is significant in understanding its biological interactions. The structural representation is as follows:
Antimicrobial Properties
Research indicates that derivatives of pyrazole and piperidine compounds exhibit various antimicrobial activities. In vitro studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain piperidine derivatives have demonstrated minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Pyrazole Derivative A | 0.0039 | Staphylococcus aureus |
| Pyrazole Derivative B | 0.025 | Escherichia coli |
| Piperidine Derivative C | 0.100 | Candida albicans |
Structure-Activity Relationships (SAR)
The biological activity of pyrazole and piperidine compounds often correlates with their substituents. For example, the presence of electronegative groups in specific positions enhances the potency of these compounds . The interaction between the pyrazole ring and the piperidine moiety is crucial for their biological efficacy.
Case Study 1: Antibacterial Activity
A study conducted on a series of piperidine derivatives showed that modifications on the piperidine ring significantly affected their antibacterial properties. Compounds with electron-donating groups exhibited increased activity against various bacterial strains .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal potential of similar derivatives found that certain compounds displayed potent activity against Candida albicans, with MIC values suggesting effective therapeutic agents in treating fungal infections .
Pharmacological Applications
The promising biological activities suggest potential applications for this compound in developing new antibacterial and antifungal agents. The structural features that enhance activity could be further explored to optimize efficacy and reduce toxicity.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazole ring and a piperidine moiety , which contribute to its unique chemical properties. The structural complexity suggests a potential for diverse biological interactions, making it a candidate for drug development.
Research indicates that compounds similar to (1,5-dimethyl-1H-pyrazol-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone exhibit a range of pharmacological activities. These include:
- Antimicrobial Activity : The compound's structural components may enhance its effectiveness against various pathogens.
- CNS Effects : The piperidine structure is often associated with central nervous system activity, indicating potential applications in treating neurological disorders.
The biological activity of this compound is typically assessed through pharmacological studies, which are crucial for understanding its mechanisms of action and therapeutic potential.
Case Study 1: Antimicrobial Properties
A study demonstrated that derivatives of pyrazole compounds showed significant antimicrobial activity against various bacterial strains. The introduction of the piperidine moiety enhanced this activity due to improved binding interactions with microbial targets .
Case Study 2: CNS Activity
Research involving animal models has indicated that compounds with similar structures exhibit anxiolytic effects. The mechanism appears to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways .
Comparison with Similar Compounds
Key Observations :
- The 1,5-dimethyl substitution on the pyrazole contrasts with the 1-methyl/1-benzyl and 5-hydroxyphenyl groups in analogs, which may reduce steric hindrance and alter receptor binding.
Physical Properties
The higher melting point of Compound 9 (209°C) compared to Compound 27 (160°C) suggests stronger intermolecular forces, possibly due to hydrogen bonding via the pyrimidinyl group. The target compound’s hydroxymethyl group may similarly enhance crystallinity.
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring in the target compound is 1,5-dimethyl substituted, which suggests that the pyrazole is substituted at the N1 and C5 positions with methyl groups. The general and widely used method for preparing substituted pyrazoles involves cyclocondensation of hydrazines with 1,3-dicarbonyl compounds:
Cyclocondensation Reaction : A suitable hydrazine derivative acts as a bidentate nucleophile and condenses with 1,3-dicarbonyl compounds (e.g., diketones or ketoesters) under controlled conditions to form pyrazole rings. This reaction can be carried out in aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) to improve yields and reaction rates compared to protic solvents like ethanol.
Regioselective Synthesis : For 1,5-disubstituted pyrazoles, regioselectivity can be controlled by the choice of hydrazine and diketone precursors. For example, methylhydrazine reacting with acetylacetone (2,4-pentanedione) can yield 1,5-dimethylpyrazole derivatives. The reaction is typically performed at ambient temperature or under mild heating with acid catalysis (e.g., HCl) to facilitate dehydration and ring closure.
Catalytic Oxidation : In some protocols, pyrazolines formed initially can be oxidized in situ to pyrazoles using mild oxidizing conditions or catalysts such as copper triflate with ionic liquids, achieving high yields (~80%) without additional oxidants.
Functionalization of the Piperidine Ring with Hydroxymethyl Group
The hydroxymethyl substituent at the 4-position of the piperidine ring can be introduced by:
Starting from 4-Hydroxymethylpiperidine : Using commercially available or synthesized 4-(hydroxymethyl)piperidine as the nucleophile in the coupling step ensures the correct substitution pattern.
Selective Hydroxymethylation : Alternatively, hydroxymethylation can be achieved by selective functionalization of the piperidine ring using formaldehyde or other hydroxymethylating agents under basic or acidic conditions, followed by purification.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield Range | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclocondensation of hydrazine + 1,3-dicarbonyl | Methylhydrazine + acetylacetone, HCl catalyst | DMF, NMP, or DMAc | Ambient to reflux | 60–90% | Regioselective formation of 1,5-dimethylpyrazole |
| 2 | Activation of carboxylic acid | Carbonyl diimidazole (CDI) | THF or DCM | Room temp, 1 h | Quantitative | Formation of imidazolide intermediate |
| 3 | Coupling with 4-(hydroxymethyl)piperidine | Nucleophilic substitution | THF or DCM | Room temp, 12 h | 80–91% | Formation of methanone linkage |
| 4 | Purification | Extraction, chromatography | Various | N/A | N/A | Removal of impurities, isolation of pure product |
Research Findings and Optimization Notes
Solvent Effects : Aprotic dipolar solvents enhance the yield and selectivity of pyrazole formation compared to protic solvents.
Catalyst Reuse : In catalytic oxidation steps for pyrazole aromatization, catalysts such as copper triflate with ionic liquids can be reused multiple times without significant loss of activity, improving sustainability.
Reaction Monitoring : Use of spectroscopic methods (e.g., FT-IR, NMR) confirms the formation of the pyrazole ring and the amide bond. Characteristic carbonyl stretching bands near 1680 cm⁻¹ and pyrazole proton signals in NMR are diagnostic.
Purification Strategies : Crystallization from appropriate solvents (e.g., ethyl acetate/water mixtures) and chromatographic techniques are effective for isolating the target compound with high purity.
Q & A
Basic: What synthetic methodologies are reported for synthesizing (1,5-dimethyl-1H-pyrazol-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone?
Answer:
The synthesis typically involves coupling a pyrazole derivative with a substituted piperidine moiety. Key steps include:
- Acylation : Reacting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives (e.g., acid chlorides) with 4-(hydroxymethyl)piperidine under basic conditions (e.g., DIPEA in DMF) to form the methanone linkage .
- Purification : Recrystallization from methanol or ethanol is commonly used to isolate the product, as seen in analogous pyrazole-piperidine methanones .
- Yield Optimization : Substituents on the pyrazole and piperidine rings significantly affect yields. For example, bulkier groups (e.g., benzyl) may reduce steric hindrance, improving yields up to 68% , while smaller groups (e.g., hydroxyphenyl) result in lower yields (~30%) due to competing side reactions .
Basic: How is structural characterization performed for this compound?
Answer:
- NMR Spectroscopy : NMR (DMSO-) is critical for confirming regiochemistry. Key signals include:
- Pyrazole methyl groups: δ 2.2–2.5 ppm (singlet, 3H each) .
- Piperidine hydroxymethyl: δ 3.4–3.6 ppm (multiplet, 2H) and δ 4.5 ppm (broad OH stretch) .
- X-ray Crystallography : Used to resolve dihedral angles between pyrazole and piperidine rings, confirming spatial orientation (e.g., angles of 16–52° between aromatic and heterocyclic planes in analogous structures) .
Advanced: How do structural modifications influence biological activity in pyrazole-piperidine methanones?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Pyrazole Substitutions : Methyl groups at positions 1 and 5 enhance metabolic stability by reducing oxidative degradation . Nitro or hydroxyl groups on the pyrazole ring (e.g., in ) increase polarity, improving solubility but reducing membrane permeability .
- Piperidine Modifications : The hydroxymethyl group in the target compound enhances hydrogen bonding with biological targets (e.g., enzymes or receptors), as seen in pyrazole derivatives with similar substituents .
- Activity Trade-offs : Bulky piperidine substituents (e.g., benzyl) improve binding affinity but may reduce bioavailability due to increased molecular weight .
Advanced: What computational strategies predict the target compound’s interaction with biological receptors?
Answer:
- Docking Studies : Molecular docking using AutoDock Vina or Schrödinger Suite can model interactions with targets like kinases or GPCRs. The hydroxymethyl group on piperidine is predicted to form hydrogen bonds with catalytic residues (e.g., Asp/Glu in binding pockets) .
- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes. For example, simulations of similar pyrazole derivatives show stable binding over 50 ns when hydroxymethyl groups maintain hydration shell interactions .
Advanced: How can contradictory data on reaction yields be resolved in synthesis optimization?
Answer:
Contradictions in yields (e.g., 30% vs. 68% in vs. 2) arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor acylation but may promote side reactions with hydroxymethyl groups. Switching to THF or dichloromethane (DCM) reduces competing pathways .
- Catalyst Use : Adding DMAP (4-dimethylaminopyridine) accelerates coupling reactions, improving yields by 15–20% in analogous syntheses .
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) minimizes decomposition of sensitive intermediates .
Advanced: What analytical techniques identify degradation products under physiological conditions?
Answer:
- HPLC-MS : Reverse-phase HPLC coupled with ESI-MS detects hydrolysis products (e.g., cleavage of the methanone bond) in simulated gastric fluid (pH 2.0) .
- Stability Studies : Incubation at 37°C in PBS (pH 7.4) for 24 hours reveals oxidation of the hydroxymethyl group to a carboxylic acid, confirmed by NMR δ 170–175 ppm .
Advanced: How does the hydroxymethyl group influence crystallographic packing?
Answer:
In X-ray structures of analogous compounds:
- The hydroxymethyl group participates in O–H···N hydrogen bonds (2.7–3.0 Å), stabilizing crystal lattices .
- Dihedral angles between the pyrazole and piperidine rings range from 16–52°, with smaller angles correlating with tighter packing and higher melting points (e.g., 209°C in vs. 160°C in ) .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact, as pyrazole derivatives may cause irritation .
- Ventilation : Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., HCl during acylation) .
- Waste Disposal : Neutralize acidic/basic waste with 5% NaOH or HCl before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
